molecular formula C9H9NOS B573616 1-(1,3-Benzothiazol-4-yl)ethanol CAS No. 181820-04-2

1-(1,3-Benzothiazol-4-yl)ethanol

Cat. No. B573616
CAS RN: 181820-04-2
M. Wt: 179.237
InChI Key: RGKLQOBIATYNJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “1-(1,3-Benzothiazol-4-yl)ethanol”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzothiazol-4-yl)ethanol” is based on the benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Mechanism of Action

While the specific mechanism of action for “1-(1,3-Benzothiazol-4-yl)ethanol” is not mentioned in the retrieved papers, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly as anti-tubercular compounds . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . Future research could focus on further exploring the synthesis, structure-activity relationships, and mechanisms of action of benzothiazole derivatives .

properties

IUPAC Name

1-(1,3-benzothiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKLQOBIATYNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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